molecular formula C8H11ClN2O2 B13543123 2-(1-cyclopropyl-1H-imidazol-4-yl)aceticacidhydrochloride CAS No. 2825006-73-1

2-(1-cyclopropyl-1H-imidazol-4-yl)aceticacidhydrochloride

Cat. No.: B13543123
CAS No.: 2825006-73-1
M. Wt: 202.64 g/mol
InChI Key: MPHXCPILTZNTJE-UHFFFAOYSA-N
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Description

2-(1-cyclopropyl-1H-imidazol-4-yl)acetic acid hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a cyclopropyl group attached to the imidazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-cyclopropyl-1H-imidazol-4-yl)acetic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with glyoxal and ammonia, leading to the formation of the imidazole ring. The resulting intermediate is then reacted with chloroacetic acid to introduce the acetic acid moiety. The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

2-(1-cyclopropyl-1H-imidazol-4-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-cyclopropyl-1H-imidazol-4-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-cyclopropyl-1H-imidazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl group enhances the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-cyclopropyl-1H-imidazol-4-yl)acetic acid hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

2825006-73-1

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

2-(1-cyclopropylimidazol-4-yl)acetic acid;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c11-8(12)3-6-4-10(5-9-6)7-1-2-7;/h4-5,7H,1-3H2,(H,11,12);1H

InChI Key

MPHXCPILTZNTJE-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(N=C2)CC(=O)O.Cl

Origin of Product

United States

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